molecular formula C₂₂H₂₉FN₃O₁₀P B1150396 Sofosbuvir impurity L

Sofosbuvir impurity L

Cat. No. B1150396
M. Wt: 545.45
InChI Key: YPYAHPDTNKADJQ-VJEVGVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sofosbuvir impurity L, an diastereoisomer of sofosbuvir, is the impurity of sofosbuvir. Sofosbuvir (PSI-7977) is an inhibitor of HCV RNA replication, demonstrates potent anti-hepatitis C virus activity.

Scientific Research Applications

1. Development of Analytical Methods

A study by Ganji, Dhulipala, and Nemala (2021) focused on developing and validating a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for estimating Sofosbuvir and its process-related impurity in bulk and pharmaceutical forms. This method is crucial for ensuring the purity and efficacy of Sofosbuvir in medical applications (Ganji, Dhulipala, & Nemala, 2021).

2. Pharmacokinetic and Pharmacodynamic Profile Analysis

Kirby et al. (2015) conducted a comprehensive analysis of Sofosbuvir’s pharmacokinetic, pharmacodynamic, and drug-interaction profile. Understanding these aspects is critical for determining the optimal use of Sofosbuvir in treating Hepatitis C Virus (HCV) infections (Kirby et al., 2015).

3. Qualitative and Quantitative Analysis in Pharmaceuticals

Contreras et al. (2017) developed a method using RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of Sofosbuvir in film-coated tablets. This method aids in the control and quality assurance of Sofosbuvir pharmaceuticals, especially with the rise of generic versions (Contreras et al., 2017).

4. Evaluation of Resistance Mechanisms

Donaldson et al. (2015) explored the potential mechanisms of HCV resistance to Sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors. Understanding resistance patterns is vital for developing more effective treatment strategies (Donaldson et al., 2015).

5. Forced Degradation Product Characterization

Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various stress conditions. Identifying and characterizing degradation products are essential for ensuring drug safety and efficacy (Swain et al., 2016).

6. Antiviral Drug Research

Atta et al. (2019) developed a strategy for the determination of antiviral drugs including Sofosbuvir, based on an innovative layered composite sensor. This research contributes to the effective measurement and analysis of antiviral drugs in clinical settings (Atta et al., 2019).

7. In Vitro Interaction Studies

Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin using various spectroscopic and molecular docking methods. These studies help understand the drug’s behavior in the human body, which is crucial for effective treatment planning (Yang et al., 2016).

properties

Molecular Formula

C₂₂H₂₉FN₃O₁₀P

Molecular Weight

545.45

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(3-hydroxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O10P/c1-13(2)34-19(29)14(3)24-37(32,36-15-8-6-5-7-9-15)33-12-16-18(28)22(4,23)20(35-16)25-11-10-17(27)26(31)21(25)30/h5-11,13-14,16,18,20,28,31H,12H2,1-4H3,(H,24,32)/t14-,16+,18+,20+,22+,37-/m0/s1

InChI Key

YPYAHPDTNKADJQ-VJEVGVLASA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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